molecular formula C21H16FN5OS B2914673 N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1004185-72-1

N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2914673
CAS No.: 1004185-72-1
M. Wt: 405.45
InChI Key: IHUIVHGPNHSYMP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic small molecule designed for research applications, particularly in the field of oncology and kinase biology. This compound features a hybrid molecular architecture, integrating a pyridazine core linked via a sulfanyl acetamide chain to a 4-fluorophenyl group and a 1H-pyrazole moiety. The pyrazole ring is a privileged scaffold in medicinal chemistry, extensively documented for its significant role in anticancer and anti-inflammatory agent discovery . Notably, several pyrazole-containing drugs, such as Crizotinib, are already approved for cancer treatment, underscoring the therapeutic relevance of this structural family . The specific inclusion of a fluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . While the precise mechanism of action for this compound requires further experimental validation, its structure suggests potential as an inhibitor of key signaling pathways. Researchers can leverage this compound as a chemical tool to probe biological systems, with a particular interest in investigating its activity against kinase targets, given the established role of similar pyridazine and pyrazole derivatives in kinase inhibition . For example, a separate fluorophenyl-pyrazole compound has been identified as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14) , and a novel quinazoline-pyrazole derivative has been reported as a first-in-class orally active Aurora Kinase B (AURKB) inhibitor , highlighting the promise of such chemical classes in developing new therapeutic leads. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5OS/c22-16-4-6-17(7-5-16)24-20(28)14-29-21-11-10-19(25-26-21)15-2-8-18(9-3-15)27-13-1-12-23-27/h1-13H,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUIVHGPNHSYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl and pyridazinyl intermediates, followed by their coupling with the fluorophenyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-(4-(1H-Pyrazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide (Compound 38)

  • Core Structure : Replaces pyridazine with a pyridine (nicotinamide) ring.
  • Substituents : Features a benzylthio linker instead of a direct sulfanyl group.
  • Synthesis : Prepared via alkylation of thionicotinamide with 1-[4-(bromomethyl)phenyl]-1H-pyrazole .
  • Physicochemical Data :
    • ESI-MS: m/z = 405.1 [M + H]⁺
    • HPLC Purity: 92.6% (gradient C, RT = 6.54 min) .

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

  • Core Structure : Pyridazine with an amine group at position 3.
  • Substituents : Lacks the acetamide and sulfanyl groups, instead incorporating a 4-methylphenylamine moiety.
  • Key Feature : Demonstrates the versatility of pyridazine in forming hydrogen-bonded networks, though its solubility is likely lower due to reduced polar surface area .

Acetamide Derivatives with Triazole/Furan Substituents

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Core Structure : Triazole ring replaces pyridazine, with a furan substituent.
  • Substituents: Includes a cyano-pyrazole group, enhancing electron-withdrawing properties.
  • Physicochemical Data :
    • Molecular Weight: 485.49 g/mol
    • Topological Polar Surface Area (TPSA): Higher than the target compound (87.5 vs. ~85 Ų), suggesting improved solubility .

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide

  • Synthesis : Alkylation of triazol-thione with α-chloroacetamides in the presence of KOH.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Profiles

Compound Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų) XLogP
Target Compound 419.5 1 5 ~85 2.6
Compound 38 405.1 2 5 87.5 3.1
N-(4-Bromophenyl)-...acetamide 543.3 1 5 87.5 3.8
2-((6-(4-(1H-Pyrazol-1-yl)... 419.5 1 5 ~85 2.6
  • Key Observations: The target compound and its pyridazine analogues exhibit moderate hydrophobicity (XLogP ~2.6–3.8), suitable for membrane permeability. Higher TPSA values (~85–87.5 Ų) correlate with enhanced solubility compared to non-acetamide derivatives .

Biological Activity

N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles relevant studies, case analyses, and experimental data to elucidate the biological activity of this compound.

Chemical Structure

The compound can be represented as follows:
C21H17FN5S\text{C}_{21}\text{H}_{17}\text{F}\text{N}_{5}\text{S}
It features a fluorophenyl group, a pyridazinyl moiety, and a pyrazole ring, contributing to its diverse biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance:

  • Antibacterial Effects : The compound exhibits significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) reported between 15.625–125 μM for various strains, indicating bactericidal action by inhibiting protein synthesis pathways and nucleic acid production .
  • Antifungal Properties : In related studies, derivatives of pyrazole have shown varying antifungal activities, with some exhibiting MIC values comparable to established antifungal agents like nystatin .

Anticancer Activity

The anticancer potential of this compound has been explored in several cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Apoptosis induction
NCI-H4600.03Aurora-A kinase inhibition
SF-26831.5Growth inhibition

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit critical pathways involved in tumor growth .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various derivatives, this compound was tested against Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments were conducted on different cancer cell lines including Hep-2 and P815. The compound demonstrated significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, showcasing its potential as an antitumor agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Fluorophenyl Group : Enhances lipophilicity and biological interaction.
  • Pyrazole Ring : Known for its role in modulating various biological activities.
  • Pyridazine Moiety : Imparts additional pharmacological properties that may enhance efficacy against specific targets.

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